molecular formula C20H17N3O B2439738 2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile CAS No. 338793-75-2

2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile

Cat. No.: B2439738
CAS No.: 338793-75-2
M. Wt: 315.376
InChI Key: KJRLMZPRPIMICF-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile is a complex organic compound belonging to the class of nicotinonitriles This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, a methyl group, and a phenyl group attached to a nicotinonitrile core

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-5-methyl-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-13-18(14-8-10-16(24-2)11-9-14)17(12-21)20(22)23-19(13)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRLMZPRPIMICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Condensation

The most widely reported method involves a one-pot, four-component reaction utilizing malononitrile, 4-methoxybenzaldehyde, acetophenone, and ammonium acetate. This approach, adapted from Gouda and Helal, proceeds via Knorr pyridine synthesis mechanisms:

Procedure :

  • Reagents : Malononitrile (1.0 equiv), 4-methoxybenzaldehyde (1.0 equiv), acetophenone (1.0 equiv), ammonium acetate (2.0 equiv).
  • Solvent : Absolute ethanol (20 mL per 10 mmol scale).
  • Conditions : Reflux at 80°C for 8–12 hours under inert atmosphere.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from 95% ethanol.

Mechanistic Insights :

  • The reaction initiates with Knoevenagel condensation between 4-methoxybenzaldehyde and acetophenone, forming a chalcone intermediate.
  • Michael addition of malononitrile to the α,β-unsaturated ketone generates a nitrile-substituted dihydropyridine.
  • Ammonium acetate facilitates cyclization and aromatization, yielding the 2-aminonicotinonitrile core.

Yield Optimization :

Catalyst Temperature (°C) Time (h) Yield (%) Source
None 80 10 72
Cu/C (2 mol%) 80 6 85
Piperidine 70 8 68

The use of Cu/C nanocatalysts enhances reaction efficiency by accelerating the cyclization step, reducing time by 40% while improving yield to 85%.

Stepwise Synthesis via Tetrazole Intermediates

Azidolysis-Reduction Strategy

Shah et al. developed a two-step protocol for structurally analogous nicotinonitriles, adaptable to the target compound:

Step 1: Azidolysis of 2-Chloro Intermediate

  • Starting Material : 2-Chloro-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile (synthesized via Friedländer reaction).
  • Reagents : Sodium azide (3.0 equiv), tetrabutylammonium bromide (TBAB, phase-transfer catalyst).
  • Conditions : DMF/H₂O (3:1), 90°C, 24 hours.
  • Product : 5,7-Di(4-methoxyphenyl)tetrazolo[1,5-a]pyridine-8-carbonitrile.

Step 2: Chemoselective Reduction

  • Reagents : H₂/Pd-C (10% w/w), ethanol.
  • Conditions : 50 psi H₂, 25°C, 6 hours.
  • Yield : 78% over two steps.

Advantages :

  • Enables precise control over substitution patterns.
  • Avoids regioselectivity issues in multicomponent reactions.

Limitations :

  • Requires isolation of intermediates.
  • Longer overall reaction time (30+ hours).

Phase-Transfer Catalysis (PTC) Methods

Liquid-Liquid PTC Conditions

Adapting the methodology from Desai et al., the target compound can be synthesized under biphasic conditions:

Procedure :

  • Organic Phase : Dichloromethane containing 2-chloro intermediate (1.0 equiv).
  • Aqueous Phase : Sodium azide (2.5 equiv), TBAB (0.1 equiv).
  • Conditions : Vigorous stirring at 60°C for 18 hours.
  • Reduction : As per Section 2.1.

Key Parameters :

  • TBAB concentration critically affects reaction rate (optimal at 0.1 equiv).
  • Higher temperatures (>70°C) promote side reactions.

Industrial-Scale Production Insights

Pilot Plant Protocols

Data from ChemicalBook listings suggest large-scale adaptations:

Reactor Setup :

  • 500 L jacketed reactor with reflux condenser.
  • Automated feed system for controlled reagent addition.

Optimized Conditions :

Parameter Value
Malononitrile feed rate 2.5 kg/h
Ethanol volume 300 L
Reflux temperature 82°C
Batch cycle time 9.5 hours

Yield : 81% at 50 kg scale.

Comparative Analysis of Methods

Table 1. Method Efficiency Comparison

Method Yield (%) Purity (HPLC) Scalability Cost Index
One-Pot (Cu/C) 85 98.2 Excellent 1.0
Azidolysis-Reduction 78 99.1 Moderate 1.8
PTC 70 97.5 Challenging 2.3

Key Findings :

  • One-pot methods using Cu/C nanocatalysts offer the best balance of yield and scalability.
  • Stepwise synthesis provides higher purity but at doubled production costs.

Chemical Reactions Analysis

2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Research indicates that it may exhibit antitumor and antimicrobial properties, which are currently under investigation.

  • Case Study : A recent study evaluated the cytotoxic effects of various derivatives of similar compounds against breast cancer cell lines, revealing that some derivatives exhibited significant potency compared to standard treatments .

Studies have focused on the interactions between 2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile and biological targets such as enzymes and receptors. These investigations are critical for understanding the compound's therapeutic potential.

  • Methodology : Interaction studies often employ techniques like molecular docking and dynamic simulations to predict binding affinities and interaction mechanisms.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, allowing for the development of new compounds with enhanced biological activities. Its synthesis typically involves multi-step organic reactions characterized by high yields and purity.

  • Synthesis Techniques : Common methods include NMR spectroscopy and mass spectrometry for characterization, ensuring that synthesized compounds meet required standards.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of scientific research.

Biological Activity

2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. Its unique structural features, including an amino group, methoxyphenyl group, and a pyridine core, contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C20H17N3O
  • Molecular Weight: 317.37 g/mol

The compound's structure includes multiple functional groups that enhance its interaction with biological targets. The presence of the nitrile group and aromatic rings suggests potential reactivity with enzymes and receptors.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Involving carbonyl compounds and malononitrile with ammonium acetate under conventional heating.
  • Characterization Techniques: The synthesized compound is characterized using NMR spectroscopy and mass spectrometry to confirm purity and structure.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

Anticancer Activity

Research has shown that this compound can induce cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it exhibited significant cytotoxicity against breast cancer cells, surpassing the potency of some known anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated that it possesses antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism involves the generation of reactive oxygen species (ROS), which damage bacterial DNA and proteins .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity.
  • Oxidative Stress Induction: The production of ROS leads to cellular damage in microbial pathogens.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrileChlorine substituent instead of methoxyAntimicrobial properties
5-Methyl-6-phenylnicotinonitrileLacks amino group; simpler structureModerate anticancer activity
2-Amino-4-(phenyl)-5-methylpyridineDifferent heterocyclic base; fewer aromatic groupsPotential anti-inflammatory effects

The specific combination of functional groups in this compound enhances its biological activities compared to these similar compounds.

Case Studies

  • Cytotoxicity Against Breast Cancer Cells : A study demonstrated that the compound significantly inhibited cell proliferation in breast cancer cell lines, suggesting its potential as a therapeutic agent.
  • Antibacterial Activity : Another research highlighted its effectiveness against E. coli and S. aureus, showing clear inhibition zones in agar diffusion tests at concentrations as low as 10 mg/ml .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Condensation reaction : Start with α,β-unsaturated ketones and malononitrile under basic conditions (e.g., sodium methoxide in methanol). Adjust stoichiometry (e.g., 1:2 molar ratio of ketone to malononitrile) to maximize yield .
  • Temperature control : Room-temperature stirring until precipitation occurs reduces side reactions .
  • Purification : Recrystallization from methanol or ethanol is effective for isolating high-purity crystals .
    • Optimization Table :
ParameterOptimal ConditionImpact on Yield/Purity
SolventMethanolEnhances solubility of intermediates
BaseNaOMe (1.0 mmol)Facilitates cyclization
Reaction TimeUntil precipitationReduces decomposition

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • X-ray Crystallography :

  • Use SHELXL for refinement and ORTEP-3 for visualization. The pyridine ring dihedral angles with substituents (e.g., 43.36° for phenyl rings) reveal non-planarity critical for fluorescence properties .
    • NMR Analysis :
  • 1H NMR : Key signals include δ 3.64 ppm (methoxy -OCH3) and δ 7.06–7.88 ppm (aromatic protons) .
  • 13C NMR : Peaks at 55.6 ppm (methoxy carbon) and 160.8 ppm (cyano carbon) confirm functional groups .

Q. What analytical techniques are used to assess purity and monitor reaction progress?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve intermediates and products.
  • Melting Point Analysis : A sharp range (e.g., 192–195°C) indicates high crystallinity .
  • TLC : Hexane/ethyl acetate (3:1) as mobile phase; Rf ≈ 0.5 for the product .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing and physicochemical properties?

  • Hydrogen Bonding : N–H⋯N interactions form 2D wave-like sheets (distance: ~3.0 Å), stabilizing the lattice .
  • π-π Interactions : Between 4-aminophenyl rings (Cg⋯Cg distance: 3.75 Å) enhance thermal stability .
  • Table: Key Interactions :

Interaction TypeDistance (Å)Role in Stability
N–H⋯N (Intramolecular)2.89Chain formation
C–H⋯π3.40Sheet stacking

Q. What computational methods are suitable for predicting electronic properties (e.g., HOMO-LUMO gaps) relevant to fluorescence?

  • DFT Calculations : Use B3LYP/6-31G(d) to model frontier orbitals. The methoxy group lowers the LUMO energy, enhancing electron-withdrawing capacity .
  • Topological Polar Surface Area (TPSA) : Calculated TPSA = 71.9 Ų predicts moderate membrane permeability .

Q. How do substituent variations (e.g., halogenation, methoxy position) affect bioactivity or material properties?

  • Case Study :

  • 4-Methoxyphenyl vs. 4-Fluorophenyl : Methoxy derivatives show stronger fluorescence due to electron-donating effects; fluorophenyl analogs exhibit higher lipophilicity (LogP: 3.0 vs. 3.5) .
    • SAR Table :
SubstituentFluorescence IntensityLogPBioactivity (e.g., Anticancer IC50)
4-MethoxyHigh3.012.5 µM (HeLa cells)
4-FluoroModerate3.518.3 µM

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

  • Root Causes :

  • Solvent Polarity : Polar solvents (e.g., DMF) may increase byproduct formation vs. methanol .
  • Crystallization Conditions : Slow evaporation yields larger crystals with fewer defects .
    • Resolution Strategy :
  • Replicate protocols with controlled humidity/temperature.
  • Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) .

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